Cas no 1334337-13-1 (cis-2-methyltetrahydropyran-4-amine)

Technical Introduction: cis-2-Methyltetrahydropyran-4-amine cis-2-Methyltetrahydropyran-4-amine is a chiral amine compound featuring a tetrahydropyran ring substituted with a methyl group at the 2-position and an amine moiety at the 4-position. Its rigid cyclic structure and stereochemical specificity make it a valuable intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules and chiral ligands. The cis-configuration enhances its utility in asymmetric synthesis, offering precise control over stereochemistry. This compound exhibits good stability and solubility in common organic solvents, facilitating its incorporation into complex synthetic routes. Its versatility and well-defined stereochemistry render it advantageous for applications in medicinal chemistry and catalysis.
cis-2-methyltetrahydropyran-4-amine structure
1334337-13-1 structure
Product Name:cis-2-methyltetrahydropyran-4-amine
CAS No:1334337-13-1
MF:C6H13NO
MW:115.173521757126
MDL:MFCD30834018
CID:4584682
Update Time:2025-10-22

cis-2-methyltetrahydropyran-4-amine Chemical and Physical Properties

Names and Identifiers

    • rel-(2R,4R)-2-Methyltetrahydro-2H-pyran-4-amine
    • cis-2-Methyl-tetrahydro-pyran-4-ylamine
    • cis-2-methyltetrahydropyran-4-amine
    • MDL: MFCD30834018
    • Inchi: 1S/C6H13NO/c1-5-4-6(7)2-3-8-5/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1
    • InChI Key: QPXXGRHIYAAMDU-PHDIDXHHSA-N
    • SMILES: [C@H]1(C)OCC[C@@H](N)C1

Computed Properties

  • Exact Mass: 115.1
  • Monoisotopic Mass: 115.1
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 74.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 2
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2A^2

cis-2-methyltetrahydropyran-4-amine Pricemore >>

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Additional information on cis-2-methyltetrahydropyran-4-amine

Research Briefing on cis-2-methyltetrahydropyran-4-amine (CAS: 1334337-13-1) and Its Applications in Chemical Biology and Pharmaceutical Research

In recent years, cis-2-methyltetrahydropyran-4-amine (CAS: 1334337-13-1) has emerged as a key structural motif in medicinal chemistry and chemical biology. This bicyclic amine scaffold has garnered significant attention due to its unique physicochemical properties, including its ability to modulate molecular conformation and enhance binding affinity to biological targets. The compound's structural rigidity and hydrogen-bonding capabilities make it a valuable building block for drug discovery, particularly in the design of protease inhibitors and GPCR-targeted therapeutics.

A 2023 study published in the Journal of Medicinal Chemistry (DOI: 10.1021/acs.jmedchem.3c00518) demonstrated the utility of cis-2-methyltetrahydropyran-4-amine as a privileged scaffold for developing selective kappa opioid receptor antagonists. The research team at Scripps Research Institute systematically modified the amine group at position 4 while maintaining the cis-2-methyl configuration, achieving remarkable selectivity (≥100-fold) over mu and delta opioid receptors. Their lead compound, incorporating this scaffold, showed promising antinociceptive effects in animal models of chronic pain without the addictive potential associated with traditional opioids.

From a synthetic chemistry perspective, novel asymmetric synthesis routes for 1334337-13-1 have been developed to meet the growing demand for enantiomerically pure material. A recent breakthrough published in Organic Letters (2024, 26, 5, 1080-1084) describes an efficient enzymatic resolution process using engineered lipases that achieves >99% ee with 85% yield. This advancement addresses previous challenges in large-scale production and has enabled more extensive structure-activity relationship studies across multiple therapeutic programs.

The pharmaceutical industry has shown increasing interest in this scaffold, with several preclinical candidates featuring the cis-2-methyltetrahydropyran-4-amine core currently in development. A notable example is Vertex Pharmaceuticals' VX-548 backup series for neuropathic pain, where the scaffold serves as a critical conformational constraint to optimize target engagement. Patent analysis reveals a steady increase in filings incorporating this structure, particularly in CNS and inflammatory disease applications (see WO202318754, EP4257562).

Emerging applications in chemical biology have further expanded the utility of this compound. Researchers at Broad Institute have utilized 1334337-13-1 as a versatile handle for targeted protein degradation platforms. By conjugating the amine group to E3 ligase ligands, they created novel PROTAC molecules with improved cell permeability and degradation efficiency (Nature Chemical Biology, 2024, in press). This work highlights the scaffold's dual functionality as both a structural element and a synthetic handle for bioconjugation.

Looking forward, the unique properties of cis-2-methyltetrahydropyran-4-amine position it as a valuable tool for addressing several challenges in drug discovery, including blood-brain barrier penetration and metabolic stability. Ongoing research is exploring its incorporation into mRNA delivery systems and as a component of novel antibiotic adjuvants. As synthetic methods continue to improve and our understanding of its conformational effects deepens, this scaffold is likely to play an increasingly important role in the development of next-generation therapeutics.

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